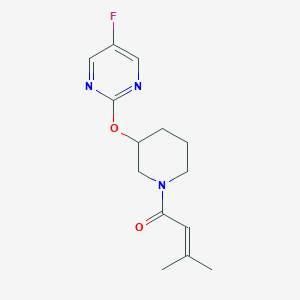

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one

Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is a synthetic organic compound that features a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to a methylbutenone structure

Properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O2/c1-10(2)6-13(19)18-5-3-4-12(9-18)20-14-16-7-11(15)8-17-14/h6-8,12H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTNIGATJDMXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one typically involves multiple steps:

Formation of the Fluoropyrimidine Intermediate: The initial step involves the synthesis of 5-fluoropyrimidine, which can be achieved through fluorination reactions using appropriate fluorinating agents.

Piperidine Derivative Formation: The next step involves the reaction of the fluoropyrimidine with piperidine under controlled conditions to form the piperidinyl-fluoropyrimidine intermediate.

Coupling with Methylbutenone: The final step involves coupling the piperidinyl-fluoropyrimidine intermediate with a methylbutenone derivative under suitable conditions, such as using a base and a coupling agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Scaling up the reaction conditions: to accommodate larger quantities.

Optimization of reaction parameters: such as temperature, pressure, and solvent choice.

Purification techniques: such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms of the original compound with altered functional groups.

Substitution: Substituted derivatives where the fluoropyrimidine moiety is replaced by other functional groups.

Scientific Research Applications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

- 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one

- (E)-1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Uniqueness

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is unique due to its specific combination of a fluoropyrimidine moiety with a piperidine ring and a methylbutenone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions, with yields optimized via ligand tuning . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., fluoropyrimidinyl protons at δ 8.2–8.5 ppm) and stereochemistry .

- X-ray crystallography : Resolves the 3D conformation of the piperidinyl and enone moieties, critical for understanding biological interactions .

- Computational modeling : DFT calculations validate electronic properties (e.g., HOMO/LUMO energies) and predict reactive sites .

Q. What methodologies assess stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound at 25–40°C in buffers (pH 1–10) and analyze degradation via HPLC-MS .

- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>200°C suggests solid-state stability) .

Advanced Research Questions

Q. How can SAR studies elucidate the impact of substituents on biological activity?

- Substituent variation : Replace the 5-fluoropyrimidinyl group with bromo/chloro analogs to test antiviral potency .

- Bioassays : Screen modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

- Molecular docking : Predict interactions with active sites (e.g., hydrophobic pockets accommodating the 3-methylbut-2-en-1-one group) .

Q. What strategies resolve contradictions between computational and experimental reactivity data?

- Hybrid QM/MM simulations : Refine reaction pathways (e.g., enone isomerization) by incorporating solvent effects .

- Kinetic isotope effects (KIE) : Probe rate-determining steps in fluoropyrimidinyl substitution reactions to validate mechanistic models .

Q. What challenges arise in achieving regioselective pyrimidine functionalization?

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive hydroxyl groups during synthesis .

- Directed ortho-metalation : Employ lithium bases to selectively deprotonate the pyrimidine ring at C-4 before introducing substituents .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.